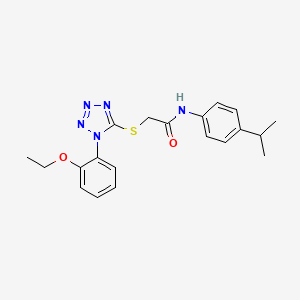
2-((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-isopropylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-isopropylphenyl)acetamide is a synthetic organic compound with potential applications across various scientific disciplines. This complex molecule, due to its unique structural components, offers valuable insights and versatility in chemical, biological, medicinal, and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves multi-step organic synthesis techniques, incorporating various reagents and catalysts under controlled conditions. Typical steps may include:
Formation of Tetrazole Ring: : This involves cycloaddition reactions of azides with nitriles, using a suitable solvent like toluene under reflux conditions.
Thioacetylation: : This step introduces the thioamide group by reacting the formed tetrazole with thioacetic acid derivatives.
Acetylation: : The final step involves acetylating the thio-substituted tetrazole with N-(4-isopropylphenyl)acetic anhydride in the presence of a base such as triethylamine.
Industrial Production Methods
On an industrial scale, this compound can be synthesized using batch or continuous flow processes, optimizing yield and minimizing by-products. Catalysts like palladium on carbon (Pd/C) may be employed to facilitate the reactions, while ensuring the process is economically viable.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
Oxidation: : When subjected to oxidizing agents like hydrogen peroxide, the thio group can be converted to sulfoxide or sulfone derivatives.
Reduction: : Using reducing agents such as sodium borohydride can potentially reduce the ketone or ester functionalities within the molecule.
Substitution: : Nucleophilic substitution reactions can occur, particularly at the halogenated positions on the aromatic ring.
Common Reagents and Conditions Used
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide, under acidic or basic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride, typically in anhydrous solvents like ether.
Substitution: : Halogenated solvents or aqueous solutions under controlled pH conditions.
Major Products Formed
Oxidation typically results in sulfoxide or sulfone derivatives, reduction yields alcohols or hydrocarbons, and substitution reactions form a variety of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic chemistry, this compound is used as a building block for more complex molecules, aiding in the synthesis of novel compounds with potential chemical properties.
Biology
Due to its structural diversity, it can act as a probe or inhibitor in biological assays, helping to elucidate biochemical pathways and interactions.
Medicine
Preclinical studies might explore its potential as a drug candidate, examining its pharmacokinetics and pharmacodynamics.
Industry
In materials science, this compound could be used in the development of polymers, coatings, or as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects largely depends on its interaction with specific molecular targets, such as enzymes or receptors. Its structural components enable it to form hydrogen bonds, π-π interactions, and other non-covalent interactions, thus influencing biological pathways or chemical reactions.
Comparación Con Compuestos Similares
When compared with other tetrazole derivatives, 2-((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-isopropylphenyl)acetamide stands out due to its unique thioamide and ethoxyphenyl groups. Similar compounds like 5-(4-ethoxyphenyl)-1H-tetrazole and 2-(4-isopropylphenyl)-N-acetylacetamide lack this dual substitution, which imparts distinct reactivity and application potential.
Would you like to dive deeper into any specific section?
Propiedades
IUPAC Name |
2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-4-27-18-8-6-5-7-17(18)25-20(22-23-24-25)28-13-19(26)21-16-11-9-15(10-12-16)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAHJUUDQQLYAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-methoxyphenyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2914299.png)
![2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutyl]acetic acid](/img/structure/B2914300.png)
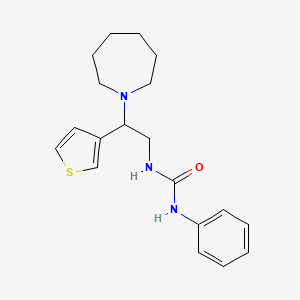
![3-[(4-Methoxyphenyl)morpholin-4-ylmethyl]-2-phenylindol-1-ol](/img/structure/B2914302.png)
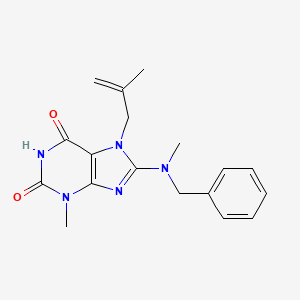
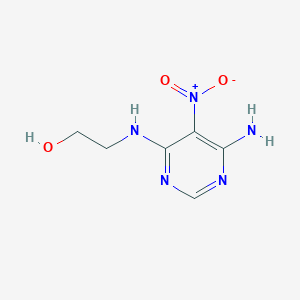
![N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B2914310.png)

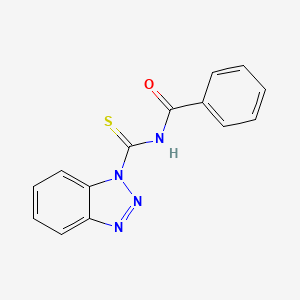
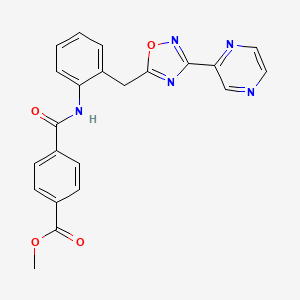
amino]-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B2914316.png)
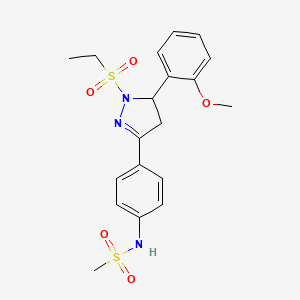

![3,4-dimethoxy-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2914322.png)
